molecular formula C6H6N2 B095154 1,4-Dicyano-2-butene CAS No. 18715-38-3

1,4-Dicyano-2-butene

Cat. No. B095154
CAS RN: 18715-38-3
M. Wt: 106.13 g/mol
InChI Key: BSVZXPLUMFUWHW-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of multisubstituted 1,4-dicyano-1,3-butadiene derivatives has been achieved with high efficiency and stereoselectivity. These derivatives were obtained from corresponding dihalobutadienes using CuCN, retaining the stereochemistry of the starting materials . Additionally, the formation of 1,4-disilyl-2-butenes from vinyl Grignard reagent and chlorosilanes, catalyzed by a titanocene complex, demonstrates the versatility of butadiene derivatives in organometallic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes, has been elucidated using X-ray analysis. This analysis provided clear information about the geometries of these molecules in the crystal state . Furthermore, the planar geometry and π-type single bonding character of silicon analogues of bicyclo[1.1.0]butane have been revealed through single-crystal X-ray diffraction analysis, suggesting the potential for similar structural features in 1,4-Dicyano-2-butene .

Chemical Reactions Analysis

The reactivity of butadiene derivatives with organolithium reagents has been explored, leading to the formation of 2H-pyrrole or iminocyclopentadiene derivatives. When 1,4-dicyano-1,3-butadienes were treated with organolithium reagents followed by trapping with electrophiles, a tandem process occurred to afford 2H-pyrrolyl nitriles . This indicates that 1,4-Dicyano-2-butene could potentially undergo similar reactions, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes have been studied through UV/Vis and electrochemical measurements. The introduction of additional cyano groups affected the optical properties of these molecules, as evidenced by changes in intramolecular charge-transfer absorption energy and intensity . This suggests that the physical and chemical properties of 1,4-Dicyano-2-butene could also be tuned by substituent variation, which could be useful for applications in materials science.

Scientific Research Applications

  • Reactivity with π-Bonds : A study reported the reactivity of a disilyne compound with cis- and trans-butenes, producing cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes (Kinjo et al., 2007).

  • Biostability in Poly(ether)urethanes : Another research used 2-butene-1,4-diol as a chain extender in poly(ether)urethane synthesis, enhancing biostability without impairing blood compatibility (Hsu & Chen, 1999).

  • Vinyl Grignard Reaction : The formation of 1,4-disilyl-2-butenes from vinyl Grignard reagent and chlorosilanes catalyzed by a titanocene complex was explored (Watabe et al., 2001).

  • Copper-Catalyzed Oxycyanation : Copper bromide-based catalysts were studied for the formation of 1,4-dicyano-2-butene from butadiene (Waddan et al., 1989).

  • Cyclodehydration Studies : Research on cyclodehydration of 1,4-butanediol and 2-butene-1,4-diol was conducted using the AM1 semiempirical method (Fleisher et al., 2002).

  • Hydrogenation Over Pd Catalysts : A study on the hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over palladium-supported catalysts investigated the roles of solvent, support, and proton on activity and product distribution (Musolino et al., 2003).

  • Selective Hydrogenation : Research on the selective hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol over Raney® nickel catalysts was conducted (Tanielyan et al., 2010).

  • Phase-Transfer Catalysis : A study described the formation of 1,4-diesters of 2-butene by phase-transfer catalyzed nucleophilic displacement and isomerization of dichlorobutene mixtures (Zahalka et al., 1992).

  • Selective Hydrogenation Roles : Another study investigated the selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol, examining roles of ammonia, catalyst pretreatment, and kinetic studies (Telkar et al., 2001).

  • Synthesis of Alkyl Thiocyanates : A novel and efficient synthesis of alkyl thiocyanates from alkyl halides in water using phase transfer catalysts was developed (Gorjizadeh & Sayyahi, 2011).

Safety And Hazards

1,4-Dicyano-2-butene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,4-Dicyano-2-butene is a raw material for synthesizing hexamethylene diamine, and can be further used for producing nylon 66 or other basic chemical products . A new method for synthesizing this compound has been proposed that avoids the use of highly toxic hydrogen cyanide .

properties

IUPAC Name

(E)-hex-3-enedinitrile
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InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+
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InChI Key

BSVZXPLUMFUWHW-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCC#N)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(/C=C/CC#N)C#N
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Molecular Formula

C6H6N2
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DSSTOX Substance ID

DTXSID201314365
Record name (3E)-3-Hexenedinitrile
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Molecular Weight

106.13 g/mol
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Physical Description

Tan crystalline solid; [MSDSonline]
Record name 3-Hexenedinitrile
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Product Name

3-Hexenedinitrile

CAS RN

18715-38-3, 1119-85-3
Record name (3E)-3-Hexenedinitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
EA Walters, FA Long - Journal of the American Chemical Society, 1969 - ACS Publications
Detritiationof 1, 4-dicyanobutene-li in water is a measurably slow base-catalyzed reaction at 25. General base catalysis is observed with amine and phenolate bases; the Brpnsted ßis …
Number of citations: 40 pubs.acs.org
M Jachak, M Mittelbach, U Krießmann, H Junek - Synthesis, 1992 - thieme-connect.com
A new route for the preparation of cyanoacetaldehyde (3-oxopropanenitrile, 1) and its stable dimethyl acetal (3, 3-dimethoxypropanenitrile, 2), which both are valuable intermediates for …
Number of citations: 22 www.thieme-connect.com
M Kim, J Chin, J Ko - Bulletin of the Korean Chemical Society, 1992 - koreascience.kr
Hydrocarbon solution of $(PPh_3) _2 (CO) MOSO_2CF_3 $(M= Rh, Ir) reacts rapidly with 1, 4-dicyanobenzene or 1, 4-dicyano-2-butene to yield dinuclear metal complexes $[(PPh_3) …
Number of citations: 6 koreascience.kr
AW Johnson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… by the action of potassium cyanide in boiling 2-ethoxyethanol, conditions which have been described by du Pont (USP 2,342,101) for the preparation of 1 : 4-dicyano-2-butene from the …
Number of citations: 95 pubs.rsc.org
HH Haeck, T Kralt - Recueil des Travaux Chimiques des Pays …, 1966 - Wiley Online Library
Syntheses of carotenoidal compounds. III: Condensation of polyeneâ•’aldehydes Page 1 85 (1966) RECUEIL 343 547.912 :547.318 SYNTHESES OF …
Number of citations: 19 onlinelibrary.wiley.com
C Daessle, EJ Tarlton, AF McKay - Canadian Journal of …, 1959 - cdnsciencepub.com
PREPARATION AND CHEMISTRY OF TRANS 1-CYANO-4-CHLORO-2-BUTENE Page 1 NOTES PREPARATION AND CHEMISTRY OF TRANS 1-CYANO-4-CHLORO-2-BUTENE …
Number of citations: 2 cdnsciencepub.com
SM Kougias, SN Knezz, AN Owen… - The Journal of …, 2020 - ACS Publications
Four cyanobutadiene isomers of considerable interest to the organic chemistry, molecular spectroscopy, and astrochemistry communities were synthesized in good yields and isolated …
Number of citations: 13 pubs.acs.org
DY Waddan, E Puentes, AF Noels, R Warin… - Journal of …, 1989 - Elsevier
Copper bromide-based catalysts promote the formation of 1,4-dicyano-2-butene from butadiene in acetonitrile as solvent. In other solvents such as pyridine or dimethyl sulfoxide, the …
Number of citations: 3 www.sciencedirect.com
S Ji, TR Hoye, CW Macosko - Macromolecules, 2004 - ACS Publications
High molecular weight telechelic [dicyano- and dichloro-] polybutadienes (TPBs) have been synthesized via ring-opening metathesis (ROM) polymerization of 1,5-cyclooctadiene (COD) …
Number of citations: 68 pubs.acs.org
EA Walters, FA Long - The Journal of Physical Chemistry, 1972 - ACS Publications
A method separating primary and secondary isotope effects on hydroxide ion involved in proton abstraction reactions in mixed aqueous solutions of H20 and D20 is proposed. The …
Number of citations: 7 pubs.acs.org

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